molecular formula C8H6ClN3O B3250285 2-amino-7-chloro-3H-quinazolin-4-one CAS No. 20198-18-9

2-amino-7-chloro-3H-quinazolin-4-one

Cat. No.: B3250285
CAS No.: 20198-18-9
M. Wt: 195.6 g/mol
InChI Key: AYQNXSWNEYAFSB-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Scaffold in Research Chemistry

The quinazolinone scaffold, a fused heterocyclic system combining a benzene (B151609) ring and a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The structural versatility and synthetic accessibility of the quinazolinone core have made it a focal point for the development of new drugs. nih.gov

Researchers have extensively demonstrated that molecules incorporating the quinazolinone moiety exhibit significant biological effects. mdpi.comnih.gov These activities are diverse, highlighting the scaffold's broad therapeutic potential. nih.gov The stability of the quinazolinone ring to metabolic processes like oxidation and reduction further enhances its appeal as a foundational element in drug design. researchgate.net Consequently, this scaffold is found in numerous natural alkaloids and is a key component of several commercially available drugs. nih.govresearchgate.netaurigeneservices.com

Table 1: Reported Biological Activities of the Quinazolinone Scaffold

Biological Activity Reference
Anticancer / Antitumor mdpi.comnih.govresearchgate.netmdpi.com
Anti-inflammatory mdpi.comnih.govresearchgate.net
Antibacterial / Antimicrobial nih.govresearchgate.netnih.gov
Antifungal mdpi.commdpi.comresearchgate.net
Antiviral (including Anti-HIV) nih.govmdpi.comresearchgate.net
Anticonvulsant researchgate.netrsc.org
Antihypertensive nih.govresearchgate.net
Antimalarial nih.govresearchgate.net
Antioxidant researchgate.netmdpi.com

Historical Context of Quinazolinone Research

The history of quinazolinone chemistry dates back to the 19th century. The first synthesis of a related quinazoline (B50416) derivative was reported in 1869 by Griess, who prepared it through the reaction of anthranilic acid and cyanogen. nih.govnih.govwisdomlib.org This initial discovery laid the groundwork for future explorations into this class of compounds.

Significant advancements followed in the early 20th century, with Gabriel synthesizing quinazoline derivatives in 1903. nih.gov Over the subsequent decades, chemists developed various synthetic methodologies, such as the Niementowski, Grimmel, Guinther, and Morgan syntheses, which facilitated more accessible and varied production of quinazolinone derivatives. nih.govresearchgate.net This expansion of synthetic routes spurred increased investigation into the biological and pharmacological properties of these molecules, cementing their importance in medicinal chemistry. nih.govresearchgate.net

Rationale for Investigating 2-Amino-7-chloro-3H-quinazolin-4-one Derivatives

The scientific interest in this compound is based on the established principles of medicinal chemistry, where structural modifications to a proven scaffold are used to develop new agents with enhanced or novel activities. wisdomlib.org The rationale for focusing on this specific substitution pattern is multifaceted.

First, the quinazolinone core itself is a well-validated pharmacophore with a wide range of biological activities. researchgate.netaurigeneservices.com Second, the introduction of specific substituents at defined positions on this core is a key strategy for modulating pharmacological effects. researchgate.net Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, 7, and 8 can significantly influence the biological profile of the resulting molecule. researchgate.netresearchgate.net

The presence of a primary amino group at the 2-position is of particular interest. While the broader quinazolinone class has been extensively studied, 2-aminoquinazolinones are a less explored subclass, offering opportunities for discovering novel biological functions. researchgate.net The chloro-substituent at the 7-position, an electron-withdrawing group, can alter the molecule's physicochemical properties, potentially influencing its binding affinity to biological targets and its pharmacokinetic behavior. The combination of these specific functional groups creates a unique molecular architecture for exploring new therapeutic possibilities.

Overview of Research Areas for the Chemical Compound

Research efforts focusing on derivatives of this compound have been concentrated primarily in the areas of antiviral and anticancer agent development, alongside advancements in synthetic chemistry.

Antiviral Research: A significant area of investigation has been the potential of these compounds as antiviral agents. Notably, derivatives of this compound have been synthesized and evaluated as inhibitors of SARS-CoV-2. nih.gov In one study, researchers developed a series of N-acetylated derivatives that demonstrated potent inhibitory activity against the virus in cell-based assays. nih.gov These findings underscore the potential of this specific chemical scaffold in the development of new antiviral therapies. nih.gov

Table 2: In Vitro Anti-SARS-CoV-2 Activity of Selected this compound Derivatives

Compound Description IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
2a N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide 0.33 >25 >75.8
2b N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide 0.29 >25 >86.2
2c N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide 0.11 >25 >227.3

Data sourced from Jo et al., 2022. nih.gov

Anticancer Research: Given the well-documented anticancer properties of the quinazolinone scaffold, derivatives of this compound are logical candidates for anticancer drug discovery. bohrium.comnih.gov Research on closely related analogues, such as 7-chloro-3-[substituted]-2-phenyl quinazolin-4(3H)-ones, has shown in-vivo anticancer activity. researchgate.net Similarly, other 7-chloro-quinazolinone derivatives have been synthesized and investigated for their potential as cytotoxic agents. nih.gov These studies provide a strong basis for the continued exploration of this compound derivatives as potential antiproliferative agents.

Synthetic Chemistry: The development of efficient and versatile synthetic methods for producing libraries of 2-amino-3-substituted quinazolinones is another active research area. aurigeneservices.com Novel multi-component reaction strategies have been developed to construct these important building blocks from simple starting materials. aurigeneservices.com Such synthetic advancements are crucial as they enable the rapid generation of diverse derivatives for high-throughput screening and further pharmacological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQNXSWNEYAFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290525
Record name 2-Amino-7-chloro-4(3H)-quinazolinone
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Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20198-18-9
Record name 2-Amino-7-chloro-4(3H)-quinazolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-chloro-4(3H)-quinazolinone
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Synthetic Methodologies for 2 Amino 7 Chloro 3h Quinazolin 4 One and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of the 2-amino-7-chloro-3H-quinazolin-4-one core often rely on cyclocondensation and ring annulation reactions from readily available starting materials.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones. These reactions typically involve the formation of the heterocyclic ring in a single step from two or more components. A common precursor for the synthesis of 7-chloro-substituted quinazolinones is 2-amino-4-chlorobenzoic acid or its derivatives. nih.govrsc.org

One prevalent method involves the reaction of 2-amino-4-chlorobenzamide (B1281268) with orthoesters in the presence of an acid catalyst. organic-chemistry.org This approach allows for the introduction of various substituents at the 2-position of the quinazolinone ring, depending on the orthoester used. For instance, the reaction of 2-amino-4-chlorobenzamide with triethyl orthoacetate or triethyl orthobenzoate in refluxing ethanol (B145695) with acetic acid yields 7-chloro-2-methylquinazolin-4(3H)-one and 7-chloro-2-phenylquinazolin-4(3H)-one, respectively. organic-chemistry.org

Another significant cyclocondensation strategy is the reaction of 2-amino-4-chlorobenzoic acid with cyanamide (B42294). This method directly furnishes the 2-amino-substituted quinazolinone. The reaction is typically heated to achieve cyclization and formation of the desired product. A related approach involves the use of N-substituted cyanamides to introduce substituents on the 2-amino group. For example, reacting 2-amino-4-chlorobenzoic acid with N-(3,5-dichlorophenyl)cyanamide in the presence of chlorotrimethylsilane (B32843) in tert-butanol, followed by treatment with aqueous ethanolic sodium hydroxide, leads to the formation of 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one. rsc.org

Starting Material 1Starting Material 2Reagents and ConditionsProductYieldReference
2-Amino-4-chlorobenzamideTriethyl orthoacetateAcetic acid, absolute ethanol, 110 °C, 24 h7-Chloro-2-methylquinazolin-4(3H)-one- organic-chemistry.org
2-Amino-4-chlorobenzamideTriethyl orthobenzoateAcetic acid, absolute ethanol, 110 °C, 24 h7-Chloro-2-phenylquinazolin-4(3H)-one- organic-chemistry.org
2-Amino-4-chlorobenzoic acidN-(3,5-dichlorophenyl)cyanamideChlorotrimethylsilane, t-BuOH, 60°C; then NaOH, EtOH/H₂O, 110°C7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one58% rsc.org
2-Amino-4-chlorobenzoic acidN-(3,5-difluorophenyl)cyanamideChlorotrimethylsilane, t-BuOH, 60°C; then NaOH, EtOH/H₂O, 110°C7-Chloro-2-((3,5-difluorophenyl)amino)quinazolin-4(3H)-one58% rsc.org

Ring Annulation Strategies

Ring annulation involves the formation of a new ring onto an existing one. In the context of this compound synthesis, this can be viewed as the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. A common strategy begins with a 2-amino-4-chlorobenzonitrile (B1265954) or a 2-amino-4-chlorobenzamide, which is first acylated or otherwise modified to introduce the necessary precursors for the quinazolinone ring, followed by an intramolecular cyclization step. nih.gov

For example, the synthesis can proceed via an intermediate N-acyl-2-amino-4-chlorobenzamide, which upon heating or treatment with a dehydrating agent, undergoes cyclization to form the quinazolinone ring. While specific examples detailing this for the 2-amino-7-chloro variant are less common in broad literature, the general principle is well-established for quinazolinone synthesis. nih.gov

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of this compound and its derivatives often employ metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance.

Metal-Catalyzed Synthesis

Palladium catalysis has been extensively used for the synthesis of quinazolinones. nih.govresearchgate.net These reactions often involve cross-coupling and carbonylation reactions. A notable palladium-catalyzed approach is the four-component carbonylative coupling reaction. For instance, 2-bromoanilines can react with trimethyl orthoformate, amines, and carbon monoxide in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable ligand to yield 4(3H)-quinazolinones. nih.gov While not explicitly demonstrated for the 7-chloro-2-amino variant, this methodology offers a convergent and efficient route.

Another palladium-catalyzed method involves the cyclocarbonylation of o-iodoanilines with imidoyl chlorides, which proceeds via the in situ formation of an amidine followed by CO insertion and cyclization. nih.gov This allows for the synthesis of a variety of substituted quinazolin-4(3H)-ones.

Starting Material 1Starting Material 2CatalystReagents and ConditionsProductYieldReference
o-IodoanilinesImidoyl chloridesPd(OAc)₂CO, K₂CO₃, DMF, 100 °CSubstituted quinazolin-4(3H)-ones63-91% nih.gov
2-BromoanilinesTrimethyl orthoformate, AminesPd(OAc)₂/BuPAd₂CO (10 bar), N,N-diisopropylethylamine, 1,4-dioxane (B91453), 100 °C4(3H)-quinazolinonesGood nih.gov
o-NitrobenzamidesAlcoholsPd(dppf)Cl₂K₂CO₃, p-xylene, 140 °C2-Substituted quinazolin-4(3H)-onesModerate to high nih.govrsc.org

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of quinazolinones. rsc.org A significant approach is the Ullmann cross-coupling reaction. For the synthesis of 2-amino-quinazolin-4(3H)-ones, this can involve the coupling of a 2-halo-N-phenylbenzamide with cyanamide using a copper catalyst. nih.gov For example, 2-bromo-N-phenylbenzamide derivatives can be reacted with cyanamide in the presence of copper iodide and a base like potassium tert-butoxide in DMSO to afford 2-amino-3-substituted-quinazolin-4(3H)-ones. nih.gov

Another copper-catalyzed method involves the reaction of 2-aminobenzonitriles with benzyl (B1604629) alcohols, using air as the oxidant, to produce substituted quinazolinones. rsc.org This tandem oxidative synthesis is efficient and tolerates a variety of functional groups.

Starting Material 1Starting Material 2CatalystReagents and ConditionsProductYieldReference
2-Bromo-N-phenylbenzamideCyanamideCuIKOBuᵗ, DMSO, air2-Amino-3-substituted-quinazolin-4(3H)-ones- nih.gov
N-(quinolin-8-yl)benzamideBenzamidine hydrochlorideCu(OAc)₂K₂CO₃, DMSO, 110 °C, air7-Chloro-2-phenylquinazolin-4(3H)-one92% rsc.org
2-AminobenzonitrilesBenzyl alcoholsCuBrDBU, DMSO, 120 °C, airSubstituted quinazolinonesGood to excellent rsc.org
Iron and Manganese-Catalyzed Protocols

Recent advancements in catalysis have introduced the use of earth-abundant and less toxic metals like iron and manganese for the synthesis of quinazolin-4(3H)-ones.

Iron-Catalyzed Synthesis:

Iron(III) chloride has been effectively used as a catalyst in the synthesis of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org This method involves the reaction of isatoic anhydride (B1165640) with various amidoxime (B1450833) derivatives. The iron(III) chloride catalyst demonstrates high selectivity and efficiency, with 1,4-dioxane being the optimal solvent, leading to yields of up to 85%. organic-chemistry.org The reaction proceeds under mild conditions and is applicable to a broad range of both aryl and alkyl amidoximes. organic-chemistry.org The proposed mechanism involves selective coupling followed by decarboxylation. organic-chemistry.org

Another iron-catalyzed approach involves the reaction of 2-alkylamino N-H ketimines, catalyzed by FeCl2, for the synthesis of quinazolines. nih.gov

Manganese-Catalyzed Synthesis:

Manganese catalysis has emerged as a green and efficient alternative for synthesizing quinazoline (B50416) derivatives. Researchers have developed a method using an α-MnO2 catalyst for the synthesis of quinazolines from 2-amino-benzylamines and various alcohols, with tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This protocol is robust, and the catalyst is reusable, affording the desired products in yields ranging from 59% to 91%. nih.gov

Furthermore, a well-defined manganese(I) complex has been utilized for the acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides to produce 2-substituted quinazolines. nih.govrsc.org This reaction proceeds at 130 °C in toluene (B28343) and provides yields between 58% and 81%. nih.gov The synthetic utility of this method was demonstrated by the efficient construction of an intermediate for luotonins A, B, and E. rsc.org

The following table summarizes representative examples of iron and manganese-catalyzed synthesis of quinazolinone derivatives.

CatalystStarting MaterialsReagents/ConditionsProductYield (%)Reference
FeCl3Isatoic anhydride, Amidoximes1,4-dioxane2-Substituted quinazolin-4(3H)-onesup to 85 organic-chemistry.org
α-MnO22-Amino-benzylamines, AlcoholsTBHP, ChlorobenzeneQuinazolines59-91 nih.gov
Mn(I)-complex2-Amino-benzylalcohol, Primary amidesToluene, 130 °C2-Substituted quinazolines58-81 nih.govrsc.org
Zinc-Catalyzed Cyclizations

Zinc, being a cost-effective and low-toxicity metal, has found application as a catalyst in organic synthesis, including the formation of quinazoline derivatives. nih.gov Anhydrous zinc chloride has been reported as an efficient catalyst for the cyclization of acyclic ureido-benzoate esters to yield quinazolinediones under mild conditions. researchgate.net This method is notable for its cost-effectiveness and time efficiency. researchgate.net

In some synthetic pathways, zinc is used as a reducing agent. For instance, in the synthesis of imidazo[1,2-c]quinazoline derivatives, a nitro group is reduced using a Zn/H+ system. nih.gov Low-valent titanium reagents, often generated using a TiCl4-Zn system, have also been employed in the synthesis of quinazoline derivatives. nih.gov

Multi-Component Coupling Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and environmental friendliness. nih.gov Several MCRs have been developed for the synthesis of quinazolin-4(one) derivatives.

One such approach involves a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions to construct substituted quinazolines. rsc.org Another versatile three-component reaction utilizes isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide, to produce 2-amino 3-substituted quinazolinones in a one-pot process. aurigeneservices.com

Furthermore, a three-component reaction of isatoic anhydride, aromatic aldehydes, and acyl hydrazines, catalyzed by N-halosulfonamides in an ethanol/water mixture, provides quinazolin-4(1H)-one derivatives in good yields. researchgate.net

Below is a table showcasing examples of multi-component reactions for the synthesis of quinazolinone derivatives.

No. of ComponentsReactantsCatalyst/ConditionsProduct TypeReference
4Anilines, Aromatic aldehydes, Ammonium iodideMetal-freeSubstituted quinazolines rsc.org
3Isatoic anhydride, Amine, N-cyano-4-methyl-N-phenylbenzenesulfonamideLiHMDS, Reflux2-Amino 3-substituted quinazolinones aurigeneservices.com
3Isatoic anhydride, Aromatic aldehydes, Acyl hydrazinesN-halosulfonamides, EtOH/H2O, RefluxQuinazolin-4(1H)-one derivatives researchgate.net
3Isatoic anhydride, Aldehyde, Ammonium acetate (B1210297)NaOCl, Ethanol, 80-85°C2-Substituted Quinazolin-4(3H)-ones derpharmachemica.com

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for quinazolin-4-one derivatives. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient techniques. scispace.commdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of quinazolin-4(3H)-ones has greatly benefited from this technology.

For instance, the Niementowski condensation, a common method for forming the 3H-quinazolin-4-one ring from anthranilic acids and amides, which typically requires high temperatures and long reaction times, can be significantly accelerated using microwave assistance. nih.gov Similarly, microwave irradiation has been successfully employed in the Radziszewski reaction for the synthesis of quinazolinones from o-amidobenzonitriles. nih.gov

A solvent-free, microwave-assisted condensation of anthranilic amide with aldehydes or ketones using a catalytic amount of antimony(III) trichloride (B1173362) (SbCl3) provides quinazolin-4(3H)-one derivatives in good to excellent yields within minutes. scispace.comresearchgate.net Another example is the microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol, which offers a rapid and mild alternative to classical methods. nih.gov

The table below provides examples of microwave-assisted synthesis of quinazolinone derivatives.

Starting MaterialsCatalyst/Reagents/SolventConditionsProductYield (%)Reference
Anthranilic amide, Aldehydes/KetonesSbCl3 (1 mol%)Solvent-free, 200W, 3-5 minQuinazolin-4(3H)-ones80-95 scispace.comresearchgate.net
4-Chloroquinazoline, Aryl heterocyclic amines2-Propanol60W, 20 minN-arylheterocyclic substituted-4-aminoquinazolines- nih.gov
Anthranilic acid, Trimethyl orthoformate, AmineEthanol120°C, 30 min3-Substituted-quinazolin-4(3H)-ones- tandfonline.comresearchgate.net
2-Aminobenzonitrile, Chloroacetylchloride-4 min2-Chloro-N-(2-cyanophenyl)acetamide98 rsc.org
2-(2-chlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one, Hydrazine hydratePyridine800W, 5 min3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one87 uin-malang.ac.id

Ultrasonic irradiation is another green chemistry tool that enhances reaction rates and yields through the phenomenon of acoustic cavitation. nih.govtandfonline.com This technique has been successfully applied to the synthesis of quinazolinone derivatives.

Ultrasound has been used to promote the one-pot, three-component coupling reaction of isatoic anhydride, aldehydes, and amines or ammonium acetate to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net In some cases, catalysts such as Pt-MWCNTs or biobased magnetite nanoparticles are used to further enhance the efficiency of the reaction under ultrasonic conditions. researchgate.net The use of ultrasound can significantly reduce reaction times, often to as little as 15 minutes, and allows for reactions to be carried out at room temperature. researchgate.netnih.gov

A new series of 3H-quinazoline-4-thione derivatives, analogues of quinazolinones, have also been synthesized in high yields and short reaction times using ultrasonic irradiation. tandfonline.comtandfonline.com Furthermore, the synthesis of 4-tosyl quinazolines has been achieved in 30 minutes with good efficiency via a Cu-catalyzed cross-coupling reaction under ultrasonic conditions, demonstrating a significant reduction in reaction time compared to conventional methods. nih.gov

The use of water as a solvent and the development of solvent-free reaction conditions are cornerstones of green chemistry, minimizing the use of volatile and often toxic organic solvents. mdpi.comrsc.org

Aqueous Media:

The Niementowski reaction has been successfully performed in an aqueous medium under microwave irradiation, providing a green and efficient route to 2-substituted quinazolines. rsc.org Similarly, a three-component reaction for the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides has been carried out in an ethanol:water solvent system under ultrasound irradiation. nih.gov

Solvent-Free Conditions:

Solvent-free synthesis of quinazolin-4(3H)-ones has been achieved through the microwave-assisted condensation of anthranilic amide with aldehydes or ketones using SbCl3 as a catalyst. scispace.comresearchgate.net This method offers simplicity, mild reaction conditions, and high product yields. Another solvent-free approach involves the reaction of o-aminobenzamide and styrenes under catalyst-free conditions to produce quinazolinones. mdpi.com Wet zinc oxide nanopowder has also been shown to be a highly effective catalyst for the cyclization of o-aminobenzamide with aldehydes under solvent-free conditions and exposure to air. researchgate.net

Enzymatic and Photocatalytic Methods

Modern synthetic chemistry has increasingly embraced enzymatic and photocatalytic methods due to their green credentials, high efficiency, and selectivity. These approaches offer mild reaction conditions, reducing the need for harsh reagents and high temperatures often associated with traditional synthetic routes.

Enzymatic Catalysis:

The use of enzymes in the synthesis of quinazolinones is an emerging field. A notable development combines enzymatic catalysis with photocatalysis for a rapid and highly efficient synthesis of functionalized quinazolinones. nih.govacs.orgresearchgate.netacs.org In one such method, the enzyme α-Chymotrypsin is employed to catalyze the initial cyclization step. nih.govacs.orgresearchgate.netacs.org This bio-catalytic step involves the reaction between a 2-aminobenzamide (B116534) derivative and an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. nih.govacs.orgacs.org This enzymatic approach is lauded for its efficiency and the ability to proceed under mild conditions. researchgate.net While not specifically detailed for the 7-chloro-substituted analog, this methodology could be adapted by using 2-amino-4-chlorobenzamide as the starting material.

Photocatalytic Methods:

Visible-light-driven photocatalysis has gained significant traction as a sustainable tool for organic synthesis. nih.govnih.gov Several studies have demonstrated its utility in the synthesis of quinazolinone derivatives. These methods often rely on semiconductor nanoparticles, such as titanium dioxide (TiO2), which can be sensitized by natural dyes to enhance their activity in the visible spectrum. nih.govnih.gov

A one-pot, three-component reaction using a curcumin-sensitized TiO2 photocatalyst has been shown to be highly effective for producing quinazoline derivatives. nih.govnih.gov This process can achieve product yields of up to 97% within 40 minutes under visible light irradiation. nih.gov The catalyst also demonstrates excellent reusability, maintaining high efficiency over multiple cycles. nih.gov Another approach utilizes TiO2 nanoparticles synthesized via a green process using Citrus limon (lemon) juice as a capping and reducing agent. urfu.ru These biosynthesized nanoparticles have been successfully used as catalysts for the synthesis of sulfur-substituted quinazolinone derivatives under UV irradiation, with yields ranging from 79% to 91%. urfu.ru

The general mechanism for photocatalytic synthesis involves the generation of an electron-hole pair in the TiO2 semiconductor upon light absorption. These photoexcited electrons then participate in the catalytic reaction, facilitating bond formation. urfu.ru

Table 1: Overview of Selected Photocatalytic Methods for Quinazolinone Synthesis
PhotocatalystReaction TypeKey FeaturesReported YieldsReference
Curcumin-sensitized TiO₂One-pot, three-component reactionVisible light-driven, reusable catalyst, sustainableUp to 97% nih.govnih.gov
Green-synthesized TiO₂ (using Citrus limon juice)Synthesis of sulfur-substituted quinazolinonesUV irradiation, eco-friendly catalyst synthesis79–91% urfu.ru
Combined α-Chymotrypsin and White LEDEnzymatic cyclization followed by photocatalytic oxidationFast reaction (2h), high efficiencyUp to 99% nih.govacs.org

Oxidative Cyclization and Olefin Cleavage Reactions

Oxidative strategies provide a direct and atom-economical route to the quinazolinone core by forming key C-N and C=N bonds through oxidation processes.

Oxidative Cyclization:

Oxidative cyclization reactions typically involve the condensation of a 2-aminobenzamide with an aldehyde or alcohol, followed by an in-situ oxidation of the dihydroquinazoline (B8668462) intermediate. A variety of oxidizing systems have been developed to achieve this transformation efficiently.

An electro-oxidative method using potassium persulfate (K₂S₂O₈) as a radical surrogate has been developed for the oxidative tandem cyclization of 2-aminobenzamides with primary alcohols. nih.gov This protocol operates under undivided electrolytic conditions without the need for a transition metal or a base, representing a green and practical approach. nih.gov

Another powerful method involves the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). A PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been reported, leading to the formation of functionalized pyrrolo[1,2-a]quinazolinones. nih.gov This reaction proceeds with high regioselectivity in 2,2,2-trifluoroethanol. nih.gov

Table 2: Selected Oxidative Cyclization Strategies for Quinazolinone Synthesis
MethodReactantsKey Reagents/ConditionsKey FeaturesReference
Electro-oxidative Tandem Cyclization2-Aminobenzamides and primary alcoholsK₂S₂O₈, undivided electrolysisMetal-free, base-free, room temperature nih.gov
PIFA-Mediated Cyclization2-(3-butenyl)quinazolin-4(3Н)-onesPIFA, 2,2,2-trifluoroethanolHigh regioselectivity for pyrroloquinazolinone formation nih.gov

Olefin Cleavage Reactions:

A novel and efficient approach for the synthesis of quinazolin-4(3H)-ones involves the oxidative cleavage of an olefin bond. This strategy utilizes readily available o-aminobenzamides and styrenes under metal- and catalyst-free conditions. capes.gov.brnih.gov The reaction proceeds via the oxidative cleavage of the styrene (B11656) to generate an in-situ aldehyde. nih.gov This aldehyde then condenses with the o-aminobenzamide to form an imine intermediate, which subsequently undergoes cyclization and oxidation to afford the final quinazolinone product. nih.gov This method is notable for its sustainability, use of inexpensive starting materials, and avoidance of hazardous reagents. capes.gov.brnih.gov A variety of oxidants can be employed, with tert-butyl hydroperoxide (TBHP) being an effective choice. nih.gov

Stereoselective Synthesis Methodologies

The development of stereoselective methods for the synthesis of chiral quinazolinones is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. While literature specifically detailing the stereoselective synthesis of this compound is scarce, general methodologies for the asymmetric synthesis of the quinazolinone scaffold have been established.

An efficient three-step synthesis of chiral 2,3-disubstituted 3H-quinazoline-4-one derivatives has been reported, starting from commercially available materials. nih.govacs.org The key steps involve a Mumm reaction of an imidoyl chloride with an α-amino acid, followed by a reductive cyclization. acs.org This method yields enantiomerically pure quinazolinones (ee >93%) and is particularly effective for sterically hindered substrates. nih.govacs.org

Another area of development is the atroposelective synthesis of quinazolinones that possess a C-N stereogenic axis. researchgate.net These axially chiral compounds are of interest for their unique structural properties and potential applications in materials science and as chiral ligands.

Furthermore, asymmetric synthesis of various amino acids has been achieved using chiral Ni(II) complexes of Schiff bases. nih.govnih.gov These methods, while not directly producing quinazolinones, are crucial for preparing the chiral building blocks, such as tailor-made amino acids, that could subsequently be incorporated into a quinazolinone structure through cyclization reactions. nih.govnih.gov The use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization step is a common strategy in asymmetric synthesis and is applicable to the quinazolinone system.

Table 3: Mentioned Chemical Compounds
Compound Name
This compound
α-Chymotrypsin
2-aminobenzamide
2,3-dihydroquinazolin-4(1H)-one
2-amino-4-chlorobenzamide
titanium dioxide
curcumin
potassium persulfate
[bis(trifluoroacetoxy)iodo]benzene
2-(3-butenyl)quinazolin-4(3Н)-one
pyrrolo[1,2-a]quinazolinone
2,2,2-trifluoroethanol
styrene
tert-butyl hydroperoxide
imidoyl chloride
α-amino acid
Ni(II) complexes

Structure Activity Relationship Sar Studies and Molecular Design

General Principles of SAR for Quinazolinone Scaffolds

The quinazolinone scaffold is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net Its biological activity is highly tunable and profoundly influenced by the nature and position of substituents on both rings. nih.govnih.gov SAR studies have consistently shown that positions 2, 3, and the substituents on the benzene ring (positions 5, 6, 7, and 8) are critical for modulating the pharmacological profile of these molecules. nih.govnih.govnih.gov

Key SAR principles for the quinazolinone scaffold include:

Position 2: Substitutions at this position are pivotal. The introduction of various groups, including substituted aryl rings, alkyl groups, or heterocyclic moieties, can lead to a wide spectrum of activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com For instance, the presence of methyl, amine, or thiol groups at this position has been noted as essential for antimicrobial properties. nih.gov

Position 3: This position is one of the most frequently modified sites. Attaching different substituents, such as aromatic rings, Schiff bases, or various heterocyclic systems, can significantly impact the compound's biological actions. researchgate.netnih.gov

Positions 6, 7, and 8: The benzene portion of the quinazolinone ring offers further opportunities for modification. The introduction of halogen atoms, like chlorine or bromine, at positions 6 and 8 has been shown to enhance antimicrobial activity. nih.gov Similarly, substitutions at position 7 are known to be favorable for certain biological activities. nih.gov

Table 1: General Structure-Activity Relationship (SAR) Principles for the Quinazolinone Scaffold

Position on ScaffoldType of SubstitutionImpact on Research PotentialReferences
Position 2Aryl groups, alkyl groups, heterocyclic moieties, amine/thiol groupsCrucial for a wide range of activities including antimicrobial and anticancer. nih.govresearchgate.netmdpi.com
Position 3Aromatic rings, Schiff bases, amino acids, heterocyclic systemsHighly influential in modulating and diversifying biological activities. researchgate.netnih.govnih.gov
Position 4Substitution of the keto group with amine or substituted aminesCan enhance antimicrobial activity. nih.gov
Positions 6, 7, 8Halogenation (e.g., Chloro, Bromo, Fluoro)Often enhances potency and can influence pharmacokinetic properties. Chloro at C7 is linked to anticonvulsant and diuretic activities. nih.govnih.govnih.govnih.gov

Impact of Substitution at Position 2 (Amino Group) on Research Potentials

The 2-amino group is a key functional component of 2-amino-7-chloro-3H-quinazolin-4-one. This primary amine serves as a critical hydrogen bond donor and a versatile synthetic handle for further molecular elaboration. The presence and modification of this group significantly influence the compound's interaction with biological targets.

Research indicates that the amino group at position 2 is a crucial determinant of activity. For example, in the quest for novel anticonvulsant agents, a 2-aminophenyl group at position 3, in conjunction with other features, was found to increase anticonvulsant activity. nih.gov The primary amine at C2 can be acylated, alkylated, or used to form Schiff bases, leading to derivatives with altered electronic properties, steric profiles, and hydrogen bonding capabilities. These modifications allow for the fine-tuning of the molecule's binding affinity and selectivity for specific enzymes or receptors. Furthermore, studies on quinazoline-benzimidazole hybrids have shown that derivatization of secondary amines at the 2-position of the quinazoline (B50416) ring is a key strategy for developing potent antitumor agents. nih.gov

Influence of Halogenation at Position 7 (Chloro Group) on Molecular Interactions

The presence of a chlorine atom at position 7 of the quinazolinone ring has a profound effect on the molecule's physicochemical properties and its resulting biological activity. Halogen atoms, particularly chlorine, are strongly electron-withdrawing, which can alter the electron density distribution across the entire heterocyclic system. This electronic modulation can influence the pKa of the molecule and its ability to participate in crucial interactions within a biological target's binding site.

SAR studies have specifically highlighted the importance of halogenation on the benzene ring portion of the scaffold. nih.govresearchgate.net The 7-chloro substituent, in particular, has been associated with specific pharmacological outcomes. For instance, its presence is considered favorable for anticonvulsant activity. nih.gov Marketed drugs like Fenquizone, a diuretic, and Halofuginone, an antiprotozoal agent, feature a 7-halogen (chloro and bromo, respectively), underscoring the strategic importance of this substitution. nih.gov The chlorine atom can also participate in halogen bonding, a noncovalent interaction that can contribute to the stability of a ligand-receptor complex, thereby enhancing binding affinity and potency. acs.org

Derivatization Strategies at Other Positions (e.g., Position 3)

Position 3 of the quinazolinone ring is a prime site for derivatization, offering a straightforward path to a vast library of analogues with diverse biological activities. The nitrogen atom at this position can be readily substituted through reactions with various electrophiles. A common strategy involves the initial synthesis of a 3-amino-quinazolinone intermediate, which then serves as a versatile building block. researchgate.netresearchgate.net

This intermediate can be reacted with a wide range of aromatic aldehydes to form Schiff bases, a class of compounds that has shown significant potential. researchgate.net Other derivatization approaches include linking amino acids, peptides, or other heterocyclic rings to position 3. researchgate.netnih.gov These modifications can introduce new pharmacophoric features, alter the molecule's solubility and lipophilicity, and create additional points of interaction with biological targets, leading to enhanced or entirely new activities. nih.gov For example, linking different amino acids to position 3 has been explored to create hybrid molecules with free amino or carboxylic acid groups that can form extra hydrogen bonds with a receptor site, potentially leading to tighter binding. nih.gov

Table 2: Examples of Derivatization at Position 3 of the Quinazolinone Scaffold

Substituent at Position 3Resulting Compound ClassObserved Research PotentialReferences
Substituted Benzylideneamino (Schiff Bases)Schiff Bases of QuinazolinonesAnticancer, Anti-inflammatory, Analgesic nih.govresearchgate.netresearchgate.net
Amino Acids (e.g., L-Glutamine)Quinazolinone-Amino Acid HybridsAntitumor (EGFR inhibition) nih.gov
Oxadiazole/Thiadiazole MoietiesQuinazolinone-Heterocycle ConjugatesAnticonvulsant nih.gov
Substituted Phenyl Rings3-Aryl-QuinazolinonesAntimicrobial, Anti-inflammatory researchgate.net

Molecular Hybridization Approaches with this compound

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to produce compounds with improved affinity and efficacy, dual-action capabilities, or modified selectivity profiles. The this compound scaffold is an excellent candidate for this strategy, serving as a robust anchor to which other biologically active moieties can be attached. nih.gov

Hybrid compounds have been designed by combining the quinazolinone core with other active heterocycles like thiazole, triazole, or benzofuran. nih.gov For example, researchers have synthesized hybrids of quinazolinone and benzenesulfonamide (B165840) as potential dual inhibitors of EGFR and HER2. nih.gov Another approach involves creating hybrids with benzimidazole, another privileged scaffold, to develop novel antitumor agents. nih.gov This strategy of combining pharmacophores can lead to synergistic effects or the ability to address multiple targets involved in a disease state, which is a significant advantage in tackling complex conditions like cancer. nih.govnih.gov

Computational and Chemoinformatic Approaches in SAR Analysis

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of lead compounds. Chemoinformatic and computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable for understanding the complex interplay between a molecule's structure and its biological activity. nih.gov

QSAR is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. researchgate.netufv.br For quinazolinone derivatives, QSAR studies have been successfully employed to gain insights into the structural requirements for various pharmacological activities, including anticonvulsant and anticancer effects. nih.govresearchgate.net

The process involves generating a dataset of quinazolinone analogues with their corresponding biological activity data. ufv.br Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its topology, electronic properties (e.g., charge distribution), and physicochemical characteristics (e.g., van der Waals volume). nih.govresearchgate.net Using statistical methods like multiple linear regression or genetic function algorithms, a mathematical model is built that relates a combination of these descriptors to the observed activity. researchgate.netufv.br

A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.gov For instance, a QSAR study on quinazolin-4(3H)-one derivatives with anticonvulsant activity indicated that the activity was dependent on descriptors such as Broto-Moreau autocorrelation and radial distribution functions, providing a quantitative basis for the observed SAR. researchgate.netufv.br

Table 3: Common Descriptor Classes in QSAR Studies of Quinazolinones

Descriptor ClassDescriptionSignificance in ModelingReferences
Topological DescriptorsNumerical values derived from the graph representation of a molecule, describing size, shape, and branching.Correlates molecular shape and connectivity with activity. nih.gov
Physicochemical DescriptorsProperties like molecular weight, logP (lipophilicity), and molar refractivity.Helps model absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Electronic DescriptorsQuantify electronic aspects like partial charges, dipole moment, and orbital energies.Important for modeling electrostatic interactions and reactivity. nih.gov
Autocorrelation DescriptorsDescribe the distribution of properties (e.g., atomic mass, van der Waals volume) across the molecular structure.Found to be significant in predicting anticonvulsant activity. researchgate.netufv.br
3D-MoRSE Descriptors3D Molecule Representation of Structures based on Electron diffraction.Encodes 3D structural information, useful for modeling interactions with 3D biological targets. nih.gov

Compound Index

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are pivotal computational strategies in drug discovery, particularly when the three-dimensional structure of the biological target is unknown. nih.govnih.gov These methods rely on the principle that a group of molecules binding to the same target and eliciting a similar biological response likely share a common set of steric and electronic features, known as a pharmacophore. This pharmacophore represents the essential interactions between a ligand and the target receptor. For the this compound scaffold, these techniques provide a framework for understanding its structural requirements for activity and for designing novel, potentially more potent analogs.

The quinazolinone nucleus is widely recognized as a "privileged structure" or a significant pharmacophore in medicinal chemistry, forming the basis for compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.neteipublication.com Ligand-based drug design for this class of compounds involves analyzing a set of known active molecules to derive a hypothetical model of the essential binding features.

A pharmacophore model for derivatives of this compound would typically be generated by aligning a series of active analogs and identifying common chemical features. The key pharmacophoric features of the this compound scaffold itself include:

Hydrogen Bond Donors (HBD): The amino group at the C2 position and the N-H at the N3 position.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4 position and the nitrogen atoms within the quinazoline ring.

Aromatic Ring (AR): The fused benzene ring, which can engage in π-π stacking interactions.

Hydrophobic Feature (HY): The chloro group at the C7 position contributes to hydrophobic interactions.

Studies on various quinazolinone derivatives have led to the development of specific pharmacophore models that highlight the importance of these features. For instance, in the design of quinazolinone-based inhibitors for targets like soluble epoxide hydrolase (sEH) or acetylcholinesterase, the amide group is often considered a primary pharmacophore feature. ijpscr.infonih.gov

The general process of ligand-based design using a pharmacophore model for this scaffold involves several steps:

Pharmacophore Model Generation: A set of biologically active quinazolinone analogs, including derivatives of this compound, are conformationally analyzed and superimposed to identify the common features responsible for their activity. This results in a 3D arrangement of pharmacophoric points.

Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases for novel molecules that match the model's features, regardless of their underlying chemical scaffold. nih.gov

Lead Optimization: The pharmacophore model guides the rational modification of the this compound core. By understanding which functional groups are crucial for binding, chemists can synthesize new derivatives with enhanced activity, selectivity, or improved pharmacokinetic properties. For example, modifying the substituent at the N3 position or the C2 position can be explored to optimize interactions with the target. rsc.org

Research on related quinazolin-4(3H)-one derivatives illustrates the practical application of these principles. In one study, a series of quinazolin-4(3H)-one derivatives were designed as potential tyrosine kinase inhibitors. The docking analysis revealed that the quinazolin-4(3H)-one core interacts with key residues in the ATP-binding site of the EGFR kinase. nih.gov Another study focused on developing dual-target inhibitors for breast cancer by synthesizing quinazolin-4(3H)-one derivatives that target both PARP1 and BRD4. nih.gov These examples, while not exclusively focused on this compound, demonstrate the power of ligand-based design in leveraging the quinazolinone pharmacophore to create novel therapeutic agents. nih.gov

The table below summarizes the key pharmacophoric features derived from the this compound scaffold, which are essential for ligand-based design.

Pharmacophoric FeatureStructural Origin in this compoundPotential Interaction with Target
Hydrogen Bond Donor (HBD)2-amino group, N3-HForms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the receptor.
Hydrogen Bond Acceptor (HBA)C4-carbonyl oxygen, N1 atomForms hydrogen bonds with donor groups (e.g., N-H, O-H) on the receptor.
Aromatic Ring (AR)Fused benzene ring of the quinazolinone coreEngages in π-π stacking or hydrophobic interactions with aromatic residues of the receptor.
Hydrophobic Feature (HY)7-chloro substituentOccupies hydrophobic pockets within the binding site.

Ligand-based design efforts often involve synthesizing a library of analogs where different positions on the quinazolinone scaffold are systematically modified. The resulting structure-activity relationship (SAR) data is then used to refine the pharmacophore model. The table below shows hypothetical modifications to the this compound scaffold to illustrate the ligand-based design process.

CompoundR1 (at N3)R2 (at C2)R3 (at C7)Design Rationale
Lead CompoundH-NH₂ClStarting scaffold with core pharmacophoric features.
Analog 1-CH₃-NH₂ClExplore impact of small alkyl substitution at N3 on steric tolerance and hydrophobic interactions.
Analog 2-Phenyl-NH₂ClInvestigate potential for additional π-π stacking interactions via N3-phenyl group.
Analog 3H-NH-CH₃ClEvaluate the effect of modifying the hydrogen bonding capacity of the 2-amino group.
Analog 4H-NH₂FAssess the influence of a different halogen at C7 on electronic properties and hydrophobic interactions.

Through such iterative cycles of design, synthesis, and biological evaluation, guided by pharmacophore models, the this compound scaffold can be optimized to yield potent and selective drug candidates.

Mechanistic Investigations of 2 Amino 7 Chloro 3h Quinazolin 4 One

Reaction Mechanism Studies for Synthesis

The synthesis of the 2-amino-7-chloro-3H-quinazolin-4-one core structure is typically achieved through cyclization reactions involving appropriately substituted anthranilic acid derivatives. One common pathway begins with a substituted anthranilic acid, which is treated with urea (B33335) and heated. nih.gov For the target compound, this would involve 4-chloro-2-aminobenzoic acid.

A plausible general mechanism, derived from multicomponent reaction strategies, involves the following steps aurigeneservices.com:

Nucleophilic Attack and Ring Opening: The synthesis can be initiated from an isatoic anhydride (B1165640) derivative. An amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring.

Decarboxylation: The resulting intermediate undergoes decarboxylation to yield a substituted 2-aminobenzamide (B116534).

Cyanation and Cyclization: In a one-pot synthesis, an electrophilic cyanating agent can be used. The 2-aminobenzamide derivative's aromatic amine group performs a nucleophilic attack on the nitrile group of the cyanating agent. This is followed by heterocyclization to form the quinazolinone ring. aurigeneservices.com

Another established method involves the reaction of 2-aminobenzamides with various reagents. For instance, 2-aminobenzamides can react with aldehydes, followed by an oxidative dehydrogenation step to yield the quinazolin-4(3H)-one ring system. organic-chemistry.org A metal-free approach utilizes the reaction of 2-aminobenzamides with styrenes under oxidative conditions to form the quinazolinone product. mdpi.com The reaction of 2-amino-N-methylbenzamide with DMSO as a carbon source and H₂O₂ as an oxidant has also been reported, proceeding through a radical mechanism. acs.org

A widely used laboratory synthesis for related structures involves treating a substituted 2-aminobenzamide with an appropriate aldehyde, catalyzed by p-toluenesulfonamide (B41071) at high temperatures, to achieve the final quinazolin-4(3H)-one structure. nih.gov

Molecular Interaction Mechanisms with Biological Research Targets

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets, particularly enzymes involved in cell signaling and proliferation.

Kinases: Derivatives of quinazolin-4(3H)-one are potent inhibitors of various protein kinases, often by competing with ATP for its binding site in the enzyme's catalytic cleft. nih.gov Molecular docking studies on related quinazolin-4(3H)-one derivatives have elucidated their binding modes with several key kinases. nih.gov

Epidermal Growth Factor Receptor (EGFR): These compounds can act as ATP-competitive Type-I inhibitors. Docking analyses show interactions with key residues in the ATP-binding site, including conventional hydrogen bonds with Met793 and Thr790. nih.gov Other interactions involve van der Waals forces with residues like Gln791, Ala743, and Leu788, as well as pi-alkyl interactions with Val726 and Leu844. nih.gov Critically, some derivatives form hydrogen bonds with the DFG motif residue Asp855, a key interaction for potent inhibition. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Against CDK2, quinazolinone derivatives can function as ATP non-competitive Type-II inhibitors. Their binding mechanism involves interactions with residues outside the primary ATP site. nih.gov For example, hydrogen bonds may form with Asp86, Leu83, and Gln131, along with pi-pi stacking with His84 and pi-alkyl interactions with Ala31 and Ile10. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): The inhibition mechanism can vary. Some derivatives act as ATP non-competitive Type-II inhibitors, lacking interactions with the DFG motif. nih.gov Others can act as ATP-competitive Type-I inhibitors by forming crucial hydrogen bonds with the DFG motif residue Asp863. nih.gov

Aurora Kinase A: Certain quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora Kinase A. mdpi.com Inhibition of this kinase disrupts mitotic progression and can induce apoptosis in cancer cells. mdpi.com

Interactive Table: Kinase Interaction Data for Quinazolinone Scaffolds

Kinase Target Inhibition Type Key Interacting Residues Interaction Type
EGFR ATP Competitive (Type I) Met793, Thr790, Asp855 Hydrogen Bond
Val726, Ala743, Leu844 Pi-Alkyl/Hydrophobic
CDK2 ATP Non-competitive (Type II) Asp86, Leu83, Gln131 Hydrogen Bond
His84, Ala31, Ile10 Pi-Pi Stacking / Pi-Alkyl
HER2 ATP Competitive (Type I) or Non-competitive (Type II) Asp863 (DFG motif) Hydrogen Bond
Thr798, Met801 Hydrophobic
VEGFR-2 ATP Competitive (Type I) Cys919, Asp1046 Hydrogen Bond

Cholinesterases: The quinazolinone scaffold has been explored for the development of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease research. nih.gov These inhibitors are often designed as dual-binding site ligands, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The CAS is located at the bottom of a deep gorge and contains the catalytic triad, while the PAS is situated at the gorge's entrance. nih.gov The binding typically involves cation-pi interactions between the ligand and aromatic residues like Trp84 and Phe330 in the CAS, and pi-pi stacking with Trp279 in the PAS. nih.gov

Topoisomerases: Certain quinazoline (B50416) derivatives have been investigated as topoisomerase II inhibitors. nih.gov The proposed mechanism involves intercalation of the planar quinazoline ring system between the base pairs of DNA. This interaction stabilizes the DNA-topoisomerase II cleavage complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. nih.gov The interaction is often enhanced by substituents on the quinazoline core that can form additional hydrogen bonds or hydrophobic interactions with the DNA or the enzyme. nih.gov A water-metal ion bridge, anchored by specific serine and acidic residues in the enzyme, has also been proposed to mediate the interaction between some related compounds and topoisomerase IV. nih.gov

The structural features of 2-amino-quinazoline derivatives make them suitable ligands for various G protein-coupled receptors (GPCRs).

Adenosine A₂A Receptor (A₂AR): 2-Aminoquinazoline derivatives have been identified as potent A₂A receptor antagonists. mdpi.com Molecular modeling suggests that the quinazoline core fits into the receptor's binding pocket, where a furan (B31954) moiety attached at the C4-position can engage in aromatic hydrophobic interactions with Trp246 and His250. mdpi.com Furthermore, the oxygen of the furan can form a hydrogen bond with the side chain of Asn253, anchoring the ligand within the binding site. mdpi.com

Metabotropic Glutamate Receptor 7 (mGlu7): A quinazolin-4-one derivative has been identified as a negative allosteric modulator (NAM) of the mGlu7 receptor. nih.gov As a NAM, the compound does not compete with the endogenous ligand (glutamate) at the orthosteric site but binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or ability to be activated by glutamate.

The interactions of this compound derivatives at the enzyme and receptor level translate into the modulation of critical cellular pathways.

Kinase Signaling Pathways: By inhibiting protein kinases such as EGFR, HER2, and VEGFR-2, these compounds can block the downstream signaling cascades they control. nih.govnih.gov For example, inhibition of the EGFR pathway can prevent the activation of the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. This ATP-competitive inhibition effectively halts the signal transduction that drives tumor growth. nih.gov

Cell Cycle Regulation: Inhibition of cell cycle kinases like CDK2 and Aurora Kinase A directly impacts cell division. nih.govmdpi.com Blocking Aurora Kinase A, for instance, has been shown to induce a G2/M phase arrest in the cell cycle, preventing cells from entering mitosis and ultimately triggering apoptosis. mdpi.com

DNA Damage Response: By acting as topoisomerase II poisons, quinazoline derivatives induce DNA double-strand breaks. nih.gov This damage activates the cell's DNA damage response pathways, which, if the damage is too severe to be repaired, will lead to the initiation of programmed cell death (apoptosis).

Studies on Tautomerism and Conformational Dynamics

The 2-amino-3H-quinazolin-4-one scaffold can exist in different tautomeric forms, primarily involving keto-enol and amine-imine tautomerism. The predominant form is the 4(3H)-one, which is a vinylogous amide.

Keto-Enol Tautomerism: Spectroscopic studies on related quinazolin-4-one derivatives confirm the existence of a keto-enol equilibrium. nih.gov

Keto Form (Amide): This is the 2-amino-7-chloro-3H-quinazolin-4-one form. It contains a carbonyl group (C=O) at the C4 position.

Enol Form (Hydroxy): This is the 2-amino-7-chloro-quinazolin-4-ol form, featuring a hydroxyl group (O-H) at the C4 position and a fully aromatic pyrimidine (B1678525) ring.

The equilibrium between these two forms is significantly influenced by the solvent environment. In polar aprotic solvents like DMSO, the keto form is generally favored. nih.gov In contrast, non-polar solvents such as chloroform (B151607) can shift the equilibrium to favor the enol form. nih.gov This phenomenon can be confirmed using spectroscopic techniques like ¹H-NMR and ¹³C-NMR, where distinct signals for both the ketonic carbon (around δ 204 ppm) and the enolic carbon (around δ 155 ppm) can be observed. nih.gov

Amine-Imine Tautomerism: The 2-amino group can also participate in tautomerism with the adjacent ring nitrogen, leading to an imine form.

Amino Form: This is the standard 2-amino -7-chloro-3H-quinazolin-4-one.

Imino Form: This tautomer is the 2-imino -7-chloro-2,3-dihydroquinazolin-4-one.

The amino form is generally considered to be the more stable and predominant tautomer under physiological conditions. The existence and relative stability of these tautomers are crucial as they can present different hydrogen bond donor/acceptor patterns, which can significantly affect molecular recognition and binding affinity to biological targets.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties and reactivity of quinazolinone derivatives. DFT calculations, often employing methods like B3LYP with various basis sets, are used to determine molecular geometries, electronic properties, and reaction mechanisms with a high degree of accuracy. These calculations are fundamental to understanding the stability and binding affinities of molecules in drug design.

For quinazolinone systems, DFT studies have been instrumental in understanding their structural features and reactivity. For instance, the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's kinetic stability. A larger HOMO-LUMO energy gap generally indicates higher chemical stability and lower reactivity. In studies of related quinazolinone derivatives, the HOMO-LUMO energy gap has been used to rank the chemical reactivity of a series of synthesized compounds.

Furthermore, DFT calculations can predict various molecular properties and reactivity descriptors. These computational investigations help in understanding the electronic structure and predicting the most probable sites for electrophilic and nucleophilic attacks, which is crucial for understanding the chemical behavior of the compound.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a biological target. These methods are widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of quinazolinone derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, derivatives of the quinazolinone scaffold have been docked into the active sites of enzymes like DNA gyrase to explore their potential as antibacterial agents. These studies have shown that the quinazolinone moiety can form crucial hydrogen bond interactions with amino acid residues in the active site of the target protein.

MD simulations provide a more dynamic picture of the ligand-receptor interactions over time, allowing for the assessment of the stability of the docked complex. For quinazolinone derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the interaction energies, providing a more detailed understanding of the binding mode.

ADME-Related Computational Prediction Methodologies

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico ADME predictions allow for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. Various computational tools and web servers, such as SwissADME and admetSAR, are used to predict a range of ADME properties.

For quinazolinone analogues, in silico ADME-Tox profiling has been conducted to assess their drug-likeness and potential toxicity. These studies predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or mutagenicity. The results of these predictions are crucial for guiding the optimization of lead compounds to improve their pharmacokinetic properties. For instance, in silico studies on some 2,3-disubstituted quinazolin-4-one analogs have indicated good oral bioavailability and skin permeability, but also potential for hepatotoxicity and mutagenicity mdpi.com.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide detailed information about the distribution of electrons within a molecule, which can be used to predict its reactivity towards other chemical species. The tautomeric equilibrium of quinazolinones, for example, has a significant impact on their reactivity. The lactam-lactim tautomerism can influence the site of electrophilic and nucleophilic attack.

Electrophilic substitution reactions, such as nitration, on the quinazolinone ring have been studied, and the position of substitution can be influenced by the presence and nature of other substituents on the ring. For example, nitration of 4(3H)-quinazolinones typically occurs at the 6-position, but the presence of an ortho-directing group at the 7-position can lead to substitution at the 8-position as well rsc.org. Nucleophilic attack, on the other hand, is highly favored at the 4-position of the quinazoline (B50416) ring.

Computational analyses, including the calculation of molecular electrostatic potential (MEP) maps, can visually represent the electron-rich and electron-poor regions of a molecule, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. These theoretical predictions are invaluable for designing synthetic routes and understanding the chemical behavior of 2-amino-7-chloro-3H-quinazolin-4-one.

Exploration of Diverse Biological Research Targets and Applications

Investigation as Scaffolds for Modulating Cellular Processes

The 2-amino-7-chloro-3H-quinazolin-4-one backbone is a privileged structure in drug discovery, lending itself to modifications that yield compounds capable of interacting with various biological targets. Its structural features allow for the strategic placement of different functional groups, enabling the fine-tuning of pharmacological activity and specificity.

Studies on Anti-Proliferative Research Agents

The quinazolinone skeleton is a well-established pharmacophore in the design of anti-cancer agents. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Research has shown that substitutions on the quinazolinone ring system can lead to potent anti-proliferative activity. mdpi.com For instance, certain halogen-substituted 4(3H)-quinazolinone derivatives have demonstrated significant inhibitory effects against breast cancer cell lines such as MCF-7. researchgate.net

Studies have explored the synthesis of novel quinazoline-containing 1,2,3-triazole compounds designed to act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, a key target in restricting tumor angiogenesis. nih.gov These compounds have shown potent cytotoxic effects, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov Similarly, other research has focused on developing quinazolin-4(3H)-one derivatives as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4), which are crucial targets in breast cancer therapy. nih.gov

Table 1: Anti-Proliferative Activity of Selected Quinazolinone Derivatives

Compound DerivativeTarget/Cell LineKey Research FindingSource
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dioneMCF-7 (Breast Cancer)Exhibited potent cytotoxicity with an IC50 value of 6.8 μM. researchgate.net
Quinazoline-containing 1,2,3-triazole (4-TCPA)VEGFR2Demonstrated potent cytotoxic effects and induced apoptosis, acting as a VEGFR2 inhibitor. nih.gov
Compound 19d (A BRD4/PARP1 dual inhibitor)BRD4 and PARP1Showed micromolar enzymatic potencies against both BRD4 and PARP1, inducing apoptosis in breast cancer cells. nih.gov
2-Aryl-substituted quinazolinesVarious cancer cell linesShowed moderate antiproliferative potency. mdpi.com

Exploration of Anti-Inflammatory Pathways

Quinazolinone derivatives have been a subject of interest in the search for new anti-inflammatory agents. nih.gov Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. A study involving the design and synthesis of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones investigated their anti-inflammatory potential through docking studies with the COX-II protein. researchgate.net This research indicated that some of the synthesized compounds exhibited moderate to significant anti-inflammatory activity when compared to the standard drug diclofenac. researchgate.net

Further studies have synthesized series of 2,3-disubstituted 4(3H)-quinazolinone derivatives and evaluated their in-vitro inhibition of COX-1 and COX-2 enzymes. nih.gov Certain compounds within these series displayed potent anti-inflammatory effects, with some showing selective inhibitory activity towards COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Quinazolinone Derivatives

Compound DerivativeTarget PathwayKey Research FindingSource
7-chloro-3-substituted-2-phenylquinazolin-4(3H)-onesCOX-II ProteinDocking analysis and in-vivo tests showed moderate to significant anti-inflammatory activity. researchgate.net
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone seriesCOX-1/COX-2 InhibitionSeveral compounds exhibited potent anti-inflammatory activity and were identified as potent and selective COX-2 inhibitors. nih.gov

Research into Antimicrobial Interaction Mechanisms

The this compound scaffold has been extensively used to generate derivatives with broad-spectrum antimicrobial properties. nih.gov These compounds have been tested against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. biomedpharmajournal.orgsphinxsai.comnih.gov

The mechanisms of action for these antimicrobial activities are varied. One line of research has focused on the inhibition of essential bacterial enzymes. For example, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been synthesized and shown to target and inhibit E. coli DNA gyrase, an enzyme crucial for DNA replication. mdpi.com Another identified mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are vital for bacterial cell wall synthesis. A specific 4(3H)-quinazolinone derivative was found to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a mechanism similar to that of β-lactam antibiotics. nih.gov

Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound DerivativeTarget Organism/MechanismKey Research FindingSource
7-chloro-2-(3-chloropropyl)-3-[(substituted benzylidene) amino]quinazolin-4-(3H)-onesGram-positive and Gram-negative bacteria, FungiSome derivatives displayed marked activity against tested microorganisms. sphinxsai.com
Formyl-pyrazole derivative 5aE. coli DNA gyraseShowed potent inhibition of the target enzyme with an IC50 value of 3.19 µM. mdpi.com
Quinazolinone 2PBP1 and PBP2a in MRSAInhibited bacterial cell wall synthesis by targeting PBPs, showing efficacy in an MRSA mouse model. nih.gov
N-hexyl substituted isatin-quinazoline derivativeGram-positive/negative bacteria and fungiFound to be relatively active against a range of screened microbial species. nih.gov

Studies on Neurodegenerative Research Pathways (e.g., Alzheimer's Disease)

The quinazoline (B50416) scaffold is recognized for its potential in developing treatments for Central Nervous System (CNS) disorders, including Alzheimer's disease. nih.gov Alzheimer's is a complex, multifactorial disease, making multi-target drugs a highly sought-after therapeutic strategy. nih.gov Quinazoline derivatives have been investigated as inhibitors of several key targets implicated in the progression of Alzheimer's disease. mdpi.com

Research has shown that these compounds can act as inhibitors of cholinesterases (both Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govresearchgate.net Furthermore, quinazoline-based molecules are being explored for their ability to modulate the processing of β-amyloid peptides and inhibit the hyperphosphorylation of tau protein, two of the main pathological hallmarks of Alzheimer's disease. nih.govmdpi.com

Table 4: Activity of Quinazolinone Derivatives in Neurodegenerative Disease Research

Compound TypeTarget PathwayKey Research FindingSource
Imines bearing quinazolin-4(3H)-oneAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Showed inhibitory properties against both AChE and BChE. researchgate.net
Quinazoline derivativesβ-amyloid, tau protein, cholinesterasesLiterature review reveals potential as modulators/inhibitors of key Alzheimer's disease targets. nih.gov
Quinazoline-based compoundsβ-amyloid aggregationDemonstrated potential in inhibiting the Aβ aggregation pathway. mdpi.com

Antiviral Research (e.g., SARS-CoV-2, MERS-CoV Target Identification)

In response to the global threat of coronaviruses, significant research has been directed towards identifying effective antiviral agents. The this compound scaffold has emerged as a promising starting point for the development of inhibitors against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and Middle East respiratory syndrome coronavirus (MERS-CoV). nih.govnih.govresearchgate.net

Researchers have designed and synthesized a series of derivatives based on this core structure. nih.gov One particularly potent compound, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, demonstrated significant inhibitory activity against SARS-CoV-2 with a half-maximal inhibitory concentration (IC50) of less than 0.25 μM and against MERS-CoV with an IC50 below 1.1 μM, all while showing no cytotoxicity. nih.govnih.govresearchgate.net Subsequent optimization studies focused on improving the pharmacokinetic properties of these lead compounds to enhance their potential as orally administered antiviral drugs. researchgate.netnih.govresearchgate.net These efforts led to the development of N-acetylated derivatives with improved metabolic stability and in vivo exposure. nih.govresearchgate.net

Table 5: Antiviral Activity of this compound Derivatives

CompoundVirus TargetActivity (IC50)Cytotoxicity (CC50)Source
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneSARS-CoV-2< 0.25 μM> 25 μM nih.govnih.gov
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneMERS-CoV< 1.1 μM> 25 μM nih.govnih.gov
N-acetyl derivative 2bSARS-CoV-20.29 μMNot specified nih.gov
N-acetyl derivative 2cSARS-CoV-20.11 μMNot specified nih.gov

Role in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The this compound scaffold is an excellent starting point for the development of such probes due to its synthetic tractability and its proven ability to serve as a basis for high-affinity ligands for various protein classes.

Its role in chemical probe development is evident in the creation of selective kinase inhibitors. mdpi.com By systematically modifying the scaffold, researchers can develop compounds that selectively inhibit specific kinases, allowing for the interrogation of their roles in cellular signaling pathways. For example, derivatives have been screened against large panels of kinases to identify selective inhibitors, which can then be used as probes to dissect complex biological processes. mdpi.com

Furthermore, this scaffold has been instrumental in developing dual-target or multi-target inhibitors, which serve as sophisticated chemical probes to investigate the interplay between different signaling pathways. The development of dual BRD4 and PARP1 inhibitors from a quinazolinone base is a prime example, providing a tool to study the synergistic effects of inhibiting both targets in cancer biology. nih.gov The creation of these specialized molecules underscores the value of the this compound structure as a foundational element in chemical probe design for modern biological research.

Analytical and Spectroscopic Characterization Methodologies for 2 Amino 7 Chloro 3h Quinazolin 4 One

NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-amino-7-chloro-3H-quinazolin-4-one, both ¹H and ¹³C NMR provide critical data for confirming its structure. The spectra are typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and has well-characterized residual peaks.

¹H NMR Spectroscopy: The proton NMR spectrum of the 7-chloro-quinazolin-4-one core is well-defined. The aromatic protons on the benzene (B151609) ring portion of the quinazolinone system exhibit distinct chemical shifts and coupling patterns. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to H-6. The proton at position 8 (H-8) would likely be a singlet or a narrow doublet due to a small meta-coupling to H-6. The proton at H-6 would appear as a doublet of doublets, showing coupling to both H-5 and H-8. The protons of the amino group (-NH₂) at position 2 and the lactam proton (N³-H) at position 3 would appear as broad singlets, and their chemical shifts can be sensitive to concentration and temperature. Their identity can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically deshielded and appears at a low field, typically around 160-163 ppm. The carbon atom attached to the amino group (C-2) and the carbon atoms of the aromatic ring can be assigned based on their chemical shifts and by comparison with data from structurally similar compounds, such as 7-chloro-2-phenylquinazolin-4(3H)-one and 7-fluoro-2-methylquinazolin-4(3H)-one. The carbon atom bearing the chlorine (C-7) will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆.
PositionAtom TypePredicted Chemical Shift (ppm)Multiplicity
2-NH₂¹H~6.5 - 7.5Broad Singlet
3-NH¹H~11.0 - 12.5Broad Singlet
H-5¹H~8.0 - 8.2d
H-6¹H~7.2 - 7.4dd
H-8¹H~7.7 - 7.9d
C-2¹³C~150 - 155s
C-4¹³C~160 - 163s
C-4a¹³C~114 - 118s
C-5¹³C~127 - 129s
C-6¹³C~123 - 125s
C-7¹³C~139 - 141s
C-8¹³C~121 - 123s
C-8a¹³C~148 - 150s

Note: Predicted values are based on data from structurally related quinazolinone derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₆ClN₃O, giving it a monoisotopic molecular weight of approximately 195.02 g/mol .

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used to obtain high-resolution mass spectra. For this compound, HRMS would show the protonated molecule [M+H]⁺ at an m/z value very close to 196.0276. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two major peaks for the molecular ion: [M+H]⁺ and [M+2+H]⁺, separated by two mass units, with an intensity ratio of about 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can reveal the fragmentation pathways. Based on studies of similar quinazolinone structures, fragmentation of the molecular ion (m/z 195) could involve the loss of a neutral molecule of carbon monoxide (CO, 28 Da) from the quinazolinone ring, a common fragmentation for such systems. Subsequent fragmentations might include the loss of HCN or cleavage of the benzene ring.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: Two distinct N-H stretching bands are anticipated. The lactam N-H group (at N-3) typically shows a broad absorption in the range of 3200-3400 cm⁻¹. The primary amino group (-NH₂) at C-2 will exhibit two bands: one for the symmetric and one for the asymmetric stretching vibration, usually found between 3300 and 3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the C=O (amide I band) of the lactam ring is expected in the region of 1660-1700 cm⁻¹. This is a highly characteristic peak for the quinazolin-4-one core.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinazoline (B50416) ring and the C=C bonds of the aromatic system typically appear in the 1500-1620 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond (amide II band) is expected around 1550-1650 cm⁻¹.

C-Cl Stretching: The absorption due to the C-Cl bond stretch is generally found in the fingerprint region, between 700 and 850 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Amino (N-H)Asymmetric & Symmetric Stretch3300 - 3500Medium
Lactam (N-H)Stretch3200 - 3400Medium, Broad
Carbonyl (C=O)Stretch (Amide I)1660 - 1700Strong
Aromatic/Imine (C=C/C=N)Stretch1500 - 1620Medium-Strong
Lactam (N-H)Bend (Amide II)1550 - 1650Medium
Aromatic C-HBend (out-of-plane)800 - 900

Q & A

Q. What are the optimized synthetic routes for 2-amino-7-chloro-3H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted anthranilic acid derivatives with urea/thiourea or via condensation reactions. Key factors include:

  • Catalysts : KAl(SO₄)₂·12H₂O improves reaction efficiency by facilitating cyclization at 80–100°C .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 20 minutes) and increases yields (e.g., 75% to 89%) compared to conventional heating .
  • Solvent systems : Ethanol or acetic acid under reflux enhances intermediate stability .
    Table 1 : Comparative synthesis methods
MethodTimeYield (%)Reference
Conventional heating6 h75
Microwave irradiation20 min89

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

Methodological Answer: Structural validation requires multi-technique approaches:

  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
  • Spectral characterization :
    • IR spectroscopy : Identifies NH₂ (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
    • NMR : ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm and NH₂ signals at δ 5.5–6.0 ppm .
  • X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., C=O bond length ~1.22 Å) .

Q. What standardized protocols are recommended for evaluating the antimicrobial activity of quinazolinone derivatives?

Methodological Answer:

  • Agar diffusion assays : Follow CLSI guidelines (e.g., M2-A4, M7-A5) using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .
  • MIC determination : Broth microdilution with 96-well plates; typical MIC ranges for active derivatives: 8–64 µg/mL .
  • Positive controls : Use ciprofloxacin (1–2 µg/mL) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictions in biological activity data between similar quinazolinone derivatives be resolved?

Methodological Answer:

  • Reproducibility checks : Validate assays across independent labs using identical strains and protocols .
  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., 7-Cl vs. 7-F) to isolate activity contributors .
  • Multi-parametric modeling : Use machine learning to correlate logP, polar surface area, and H-bond donors with activity trends .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated NH₂) to improve lipophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
  • Co-crystallization : Use succinic acid as a coformer to enhance aqueous solubility by 3–5 fold .

Q. How can computational methods guide the design of quinazolinone derivatives with targeted kinase inhibition?

Methodological Answer:

  • Molecular docking : Screen against EGFR (PDB: 1M17) or Aurora kinase (PDB: 4N3D) to prioritize synthetic targets .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond interactions with catalytic lysine residues .
  • Free energy calculations : Use MM-GBSA to rank derivatives by predicted ΔG (e.g., < -40 kcal/mol indicates high affinity) .

Q. What analytical techniques resolve discrepancies in reaction mechanisms proposed for quinazolinone synthesis?

Methodological Answer:

  • Isotopic labeling : Track ¹⁵N in urea to confirm cyclization pathways via LC-MS .
  • Kinetic studies : Monitor intermediate formation (e.g., anthranilamide) using in-situ FTIR .
  • DFT calculations : Compare activation energies (ΔG‡) for competing pathways (e.g., nucleophilic vs. electrophilic routes) .

Q. How can researchers mitigate toxicity risks during in vivo testing of quinazolinone derivatives?

Methodological Answer:

  • Acute toxicity screening : Perform OECD 423 tests in rodents, monitoring ALT/AST levels for hepatotoxicity .
  • Metabolite profiling : Use LC-HRMS to identify reactive intermediates (e.g., epoxides) for structural modification .
  • CYP450 inhibition assays : Prioritize derivatives with IC₅₀ > 10 µM to avoid drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.